molecular formula C26H23Cl2N3O2 B10827883 (2R)-2-[2-[1-[(1R)-1-(2,6-dichloro-3-cyclopropylphenyl)ethyl]imidazo[4,5-c]pyridin-6-yl]phenyl]propanoic acid

(2R)-2-[2-[1-[(1R)-1-(2,6-dichloro-3-cyclopropylphenyl)ethyl]imidazo[4,5-c]pyridin-6-yl]phenyl]propanoic acid

Cat. No.: B10827883
M. Wt: 480.4 g/mol
InChI Key: JPJWHCNGSBCZMI-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LSN3318839 is a synthetic organic compound that functions as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R). This compound has been studied for its potential to enhance the efficacy of GLP-1R agonists, which are used to manage hyperglycemia in diabetes .

Preparation Methods

The synthesis of LSN3318839 involves multiple steps, including the formation of key intermediates and their subsequent couplingReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial production methods for LSN3318839 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for large-scale production, and ensuring compliance with regulatory standards for pharmaceutical compounds.

Chemical Reactions Analysis

LSN3318839 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: This reaction can be used to reduce specific functional groups, such as ketones or aldehydes, to alcohols.

    Substitution: This reaction involves the replacement of one functional group with another, which can be useful for modifying the compound’s properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

LSN3318839 has several scientific research applications, including:

Mechanism of Action

LSN3318839 exerts its effects by binding to the glucagon-like peptide-1 receptor (GLP-1R) and acting as a positive allosteric modulator. This means that it enhances the receptor’s response to its natural ligand, glucagon-like peptide-1 (GLP-1). The compound increases the potency and efficacy of GLP-1, leading to enhanced insulin secretion and improved glucose regulation. The molecular targets involved include the GLP-1R and associated signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway .

Properties

Molecular Formula

C26H23Cl2N3O2

Molecular Weight

480.4 g/mol

IUPAC Name

(2R)-2-[2-[1-[(1R)-1-(2,6-dichloro-3-cyclopropylphenyl)ethyl]imidazo[4,5-c]pyridin-6-yl]phenyl]propanoic acid

InChI

InChI=1S/C26H23Cl2N3O2/c1-14(26(32)33)17-5-3-4-6-19(17)21-11-23-22(12-29-21)30-13-31(23)15(2)24-20(27)10-9-18(25(24)28)16-7-8-16/h3-6,9-16H,7-8H2,1-2H3,(H,32,33)/t14-,15-/m1/s1

InChI Key

JPJWHCNGSBCZMI-HUUCEWRRSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1C2=NC=C3C(=C2)N(C=N3)[C@H](C)C4=C(C=CC(=C4Cl)C5CC5)Cl)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1C2=NC=C3C(=C2)N(C=N3)C(C)C4=C(C=CC(=C4Cl)C5CC5)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.